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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the on-

target activity of SR-0813, a potent and selective dual inhibitor of the ENL and AF9 YEATS

domains. While definitive rescue experiments involving mutant ENL alleles are yet to be

published, the existing body of evidence strongly supports a specific mechanism of action. This

document summarizes the key findings, compares SR-0813 to alternative compounds, and

outlines a proposed rescue experiment workflow to formally confirm its on-target effects.

Evidence for On-Target SR-0813 Activity
SR-0813 is a small molecule inhibitor that targets the YEATS domains of ENL and AF9, which

are critical for the proliferation of certain types of acute leukemia, particularly those with MLL

fusions.[1][2][3] The on-target activity of SR-0813 is supported by a range of biochemical and

cellular assays that demonstrate its direct engagement with ENL/AF9 and the downstream

consequences of this inhibition.

Quantitative Analysis of SR-0813 Activity
The following table summarizes the key quantitative data for SR-0813 and a relevant

alternative, the ENL degrader SR-1114.
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Parameter SR-0813
SR-1114 (PROTAC
Degrader)

Reference

Target(s)
ENL & AF9 YEATS

Domains
ENL [1][2]

Mechanism
YEATS Domain

Inhibition
ENL Degradation [1][2]

ENL IC₅₀ (HTRF) 25 nM N/A [1][2]

AF9 IC₅₀ (HTRF) 311 nM N/A [1]

ENL EC₅₀ (CETSA) 205 nM N/A [1]

AF9 EC₅₀ (CETSA) 76 nM N/A [1]

ENL Kd (SPR) 30 nM N/A [1][4]

Effect on ENL-

dependent cell lines

(e.g., MV4;11, MOLM-

13)

Growth Inhibition Growth Inhibition [1][4]

Downregulation of

ENL Target Genes

(HOXA9, MYC, MYB)

Yes Yes [1][3][4]

Signaling Pathway and Mechanism of Action
The ENL protein, through its YEATS domain, recognizes acetylated histone marks on

chromatin, leading to the recruitment of the Super Elongation Complex (SEC) and subsequent

transcriptional activation of key proto-oncogenes. SR-0813 competitively binds to the ENL

YEATS domain, displacing it from chromatin and thereby inhibiting the transcription of these

oncogenes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://pubmed.ncbi.nlm.nih.gov/34079898/
https://www.medchemexpress.com/sr-0813.html
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cytoplasm

Acetylated Histone

ENL YEATS Domain

 Binds to

Super Elongation
Complex (SEC)

 Recruits

RNA Polymerase II

 Activates

DNA (Proto-oncogenes:
HOXA9, MYC, MYB)

 Transcribes

mRNA

 Transcription

Leukemia Cell
Proliferation

 Drives

SR-0813

 Inhibits
Binding

Click to download full resolution via product page

Caption: ENL signaling pathway and the inhibitory action of SR-0813.
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Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
This biochemical assay is used to determine the in-vitro potency of inhibitors. Recombinant

ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide and a

fluorescently labeled antibody. SR-0813 competes with the histone peptide for binding to the

ENL YEATS domain, leading to a decrease in the HTRF signal. The IC₅₀ value is calculated

from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement in a cellular context. Cells are treated with SR-
0813 or a vehicle control, followed by heating to various temperatures. The principle is that

ligand-bound proteins are stabilized and thus more resistant to thermal denaturation. The

amount of soluble ENL protein at each temperature is quantified by western blotting, and the

EC₅₀ is determined by the concentration of SR-0813 that leads to a significant thermal

stabilization of ENL.[1][5]

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This technique is used to assess the genome-wide localization of ENL on chromatin. Leukemia

cells are treated with SR-0813, and chromatin is cross-linked. ENL-bound chromatin is then

immunoprecipitated using an anti-ENL antibody and the associated DNA is sequenced. A

reduction in the ENL ChIP-seq signal at target gene loci indicates the displacement of ENL

from chromatin by SR-0813.[1]

Proposed Rescue Experiment Workflow
To definitively confirm that the anti-leukemic effects of SR-0813 are mediated through its

inhibition of the ENL YEATS domain, a rescue experiment can be performed. The workflow for

such an experiment is outlined below.
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Treatment

Analysis

Expected Results

ENL-dependent Leukemia
Cell Line (e.g., MV4;11)

Transduce with
Wild-Type ENL (Control)

Transduce with
SR-0813-resistant

Mutant ENL

Treat with DMSO Treat with SR-0813 Treat with DMSO Treat with SR-0813

Cell Proliferation AssayGene Expression Analysis
(qRT-PCR or RNA-seq)

Proliferation Inhibited

SR-0813

No Effect on Proliferation

DMSO

Proliferation Rescued

SR-0813

No Effect on Proliferation

DMSO

Click to download full resolution via product page

Caption: Proposed workflow for an ENL rescue experiment.
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While SR-0813 is a potent inhibitor, other molecules have been developed to target the

ENL/AF9 pathway, offering different mechanisms of action or improved pharmacokinetic

properties.

Feature SR-0813 SR-1114 (PROTAC) TDI-11055

Type
Small Molecule

Inhibitor
PROTAC Degrader

Small Molecule

Inhibitor

Primary Target
ENL/AF9 YEATS

Domain
ENL ENL YEATS Domain

Mechanism Competitive Inhibition
Targeted Protein

Degradation
Competitive Inhibition

In Vivo Potential
Limited by rapid

metabolism
Under investigation

Orally available,

improved PK

Reference [1][5] [1][2] [5][6]

Conclusion
The available data strongly indicate that SR-0813 acts as a potent and selective on-target

inhibitor of the ENL and AF9 YEATS domains. Its ability to displace ENL from chromatin and

suppress the transcription of key oncogenes in leukemia cell lines provides a solid foundation

for its mechanism of action. While formal rescue experiments have not yet been published, the

proposed workflow offers a clear path to definitively confirming the on-target activity of SR-0813
and further validating the ENL YEATS domain as a therapeutic target in acute leukemia. The

comparison with alternative compounds highlights the ongoing efforts to develop novel

therapeutics targeting this critical pathway.

Need Custom Synthesis?
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Rescue Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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